N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .Aplicaciones Científicas De Investigación
Radiochemistry and PET Imaging : [18F]p-MPPF is used for studying the serotonergic neurotransmission in both animal and human models using PET. It involves understanding the chemistry, radiochemistry, and metabolic profiles of this compound (Plenevaux et al., 2000). Similarly, another paper also highlights its use in PET imaging for 5-HT1A receptor study (Plenevaux et al., 2000).
Dopamine D(3) Receptor Ligands : The compound has been studied for its affinity towards dopamine D(3) receptors. Modifications in its structure have led to the identification of derivatives with significant binding affinity, making it useful for neuropharmacological research (Leopoldo et al., 2002).
Potential Brain Imaging Agent : [18F]p-MPPF derivatives have been synthesized for potential use as brain imaging agents in PET studies, providing insights into brain function and neurological disorders (Mou et al., 2009).
Dopamine D(4) Receptor Ligands : The compound's role as a high-affinity and selective dopamine D(4) receptor ligand is also explored, with structural modifications to enhance its pharmacological profile (Perrone et al., 2000).
Synthesis and Studies on Anti-dementia Drugs : Studies on the synthesis of [18F]FK960, a novel anti-dementia drug candidate, and its PET studies in conscious monkeys have been conducted, demonstrating the compound's potential in neuropharmacology (Murakami et al., 2002).
Dopamine Reuptake Inhibitor : Preparation of fluorine-18 labeled GBR 12909, a specific inhibitor of dopamine reuptake, highlights the compound's use in studying the dopamine system in the brain (Haka & Kilbourn, 1990).
Synthesis of Flunarizine : Research on the synthesis of flunarizine, a drug used for migraines and epilepsy, involves derivatives of [18F]p-MPPF, demonstrating its versatility in pharmaceutical chemistry (Shakhmaev et al., 2016).
Metabolite Identification in Novel Treatments : Identifying the metabolites of compounds like YM758, which is an If channel inhibitor being developed for stable angina and atrial fibrillation, involves understanding the metabolism of derivatives of [18F]p-MPPF (Umehara et al., 2009).
Crystallography and Biological Evaluation : Studies on the crystal structure and biological evaluation of derivatives of [18F]p-MPPF, such as the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted, highlighting the compound's utility in structural biology and pharmacology (Sanjeevarayappa et al., 2015).
Syntheses and Antagonist Activity : The synthesis of derivatives of [18F]p-MPPF and their testing for antagonist activity against serotonin and other receptors demonstrates the compound's relevance in studying various neurotransmitter systems (Watanabe et al., 1992).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible binding to its targets suggests that once absorbed, it may have a prolonged effect .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to disruption in nucleotide synthesis and regulation of adenosine function.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-16-14-17(2)21(18(3)15-16)22(27)24-8-9-25-10-12-26(13-11-25)20-7-5-4-6-19(20)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHNPFQBJBKOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.